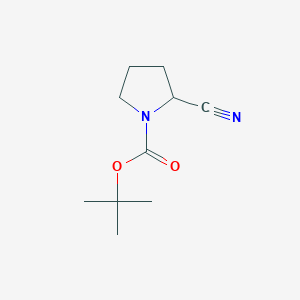
tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 2-cyanopyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 144688-70-0 . It has a molecular weight of 196.25 and its IUPAC name is tert-butyl 2-cyano-1-pyrrolidinecarboxylate .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 2-cyanopyrrolidine-1-carboxylate” were not found in the search results, a related compound, N-Boc-2,5-dihydro-1H-pyrrole, can be synthesized from N-boc-diallylamine .Molecular Structure Analysis
The InChI code for “tert-Butyl 2-cyanopyrrolidine-1-carboxylate” is 1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-Butyl 2-cyanopyrrolidine-1-carboxylate” is a solid or semi-solid or liquid at room temperature . It should be stored in a dry place at 2-8°C . The melting point is 58-59°C .Applications De Recherche Scientifique
Building Block in Organic Synthesis
“tert-Butyl 2-cyanopyrrolidine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds . It can be used to create a variety of complex molecules for further study and potential applications.
Synthesis of Prolyl Oligopeptidase Inhibitors
This compound is used in the synthesis of prolyl oligopeptidase inhibitors . Prolyl oligopeptidase is an enzyme that has been implicated in certain neurological disorders, so inhibitors of this enzyme could potentially have therapeutic applications.
Design of Potent and Selective Inhibitors of DPP-4
“1-Boc-2-cyanopyrrolidine” is a reagent that is used in the design of potent and selective inhibitors of DPP-4 . DPP-4 inhibitors are a class of medicines used to treat type 2 diabetes, so this compound could play a role in the development of new treatments for this condition.
Synthesis of Amides
Amides are a type of organic compound with a wide range of applications, from polymers to pharmaceuticals. “tert-Butyl 2-cyanopyrrolidine-1-carboxylate” can be used as an intermediate in the synthesis of amides .
Synthesis of Sulphonamides
Sulphonamides are a class of drugs that were the first widely used antibiotics. This compound can be used in the synthesis of sulphonamides , potentially leading to the development of new antibiotics.
Synthesis of Mannich Bases
Mannich bases are used in the synthesis of a wide variety of natural products and pharmaceuticals. “tert-Butyl 2-cyanopyrrolidine-1-carboxylate” can be used in the synthesis of Mannich bases .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-Boc-2-cyanopyrrolidine is the enzyme cathepsin L . Cathepsin L is a lysosomal cysteine protease that plays a significant role in various physiological processes, including bone resorption and remodeling, thyroid hormone liberation, and immune response processes . It has also been implicated in several degenerative processes and cancer .
Mode of Action
1-Boc-2-cyanopyrrolidine interacts with cathepsin L by binding to the active site of the enzyme, forming a reversible covalent thioimidate intermediate . This interaction inhibits the activity of cathepsin L, thereby affecting its physiological roles .
Biochemical Pathways
The inhibition of cathepsin L by 1-Boc-2-cyanopyrrolidine affects several biochemical pathways. For instance, it can impact the process of bone resorption and remodeling, thyroid hormone liberation, and immune response processes . The exact downstream effects of these pathway alterations would depend on the specific physiological context.
Pharmacokinetics
The compound is slightly soluble in water , which could influence its absorption and distribution in the body. More detailed studies would be needed to fully outline the pharmacokinetic profile of 1-Boc-2-cyanopyrrolidine.
Result of Action
The molecular and cellular effects of 1-Boc-2-cyanopyrrolidine’s action primarily involve the inhibition of cathepsin L activity. This can lead to alterations in the physiological processes that cathepsin L is involved in, such as bone resorption and remodeling, thyroid hormone liberation, and immune response processes . In the context of cancer, inhibiting cathepsin L could potentially reduce tumor invasion and metastasis .
Propriétés
IUPAC Name |
tert-butyl 2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSZBHMBCNYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373536 | |
| Record name | tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |
CAS RN |
144688-70-0 | |
| Record name | 1,1-Dimethylethyl 2-cyano-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144688-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-cyanopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

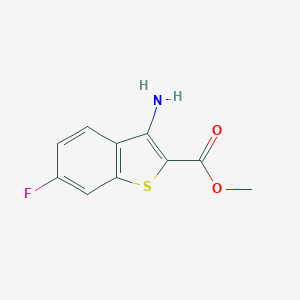
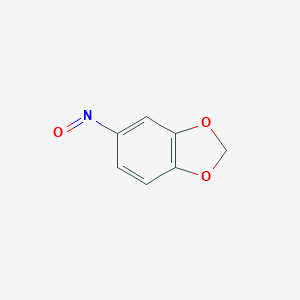
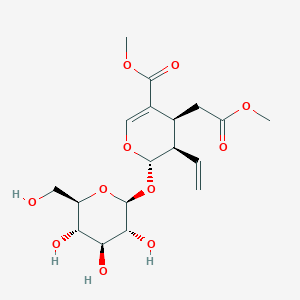
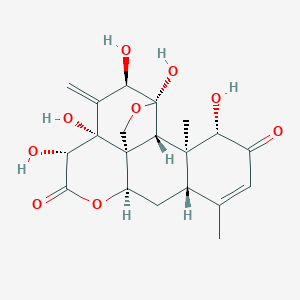
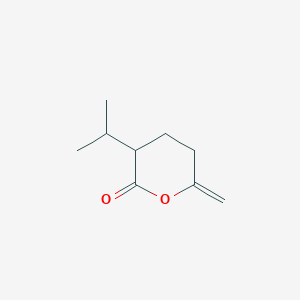

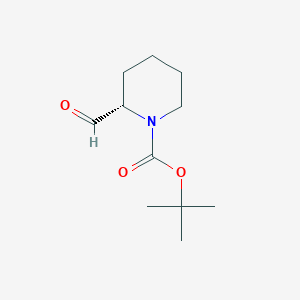
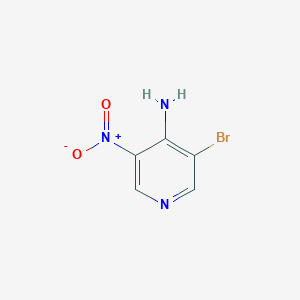

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
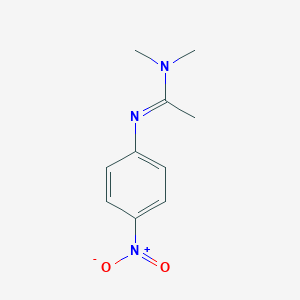
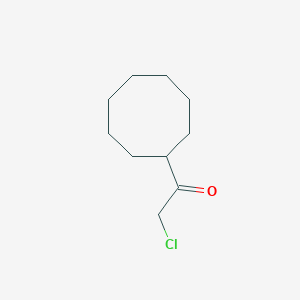
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
